1-Naphthyl 4-fluorobenzenesulfonate
Description
Properties
Molecular Formula |
C16H11FO3S |
|---|---|
Molecular Weight |
302.3g/mol |
IUPAC Name |
naphthalen-1-yl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H11FO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
JJRUZUFNHFDXIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes data on sulfonamides, carbamates, and thioureas bearing 1-naphthyl groups. Below is a comparative analysis based on functional groups and substituents:
Table 1: Key Properties of 1-Naphthyl Derivatives
Key Observations :
Sulfonamide vs. Sulfonate Esters :
- The sulfonamide in exhibits high stereochemical purity and distinct optical activity, suggesting that sulfonate esters like 1-Naphthyl 4-fluorobenzenesulfonate may similarly require chiral resolution for enantiopure synthesis.
- Fluorination in the benzenesulfonate group (absent in ) could enhance stability and electron-withdrawing effects, influencing reactivity in coupling reactions.
Carbamate vs. Sulfonate Toxicity :
- 1-Naphthyl methylcarbamate is associated with acute toxicity (e.g., respiratory effects), whereas sulfonates are generally less toxic but may act as irritants.
Thiourea Applications :
- 1-Naphthylthiourea is a rodenticide, highlighting that naphthyl groups combined with reactive moieties (e.g., thiourea) can confer biological activity. Fluorobenzenesulfonate derivatives might exhibit distinct bioactivity profiles.
Amino Acid Derivatives: 3-(1-Naphthyl)-D-alanine lacks hazard data, suggesting fluorobenzenesulfonates may require tailored safety assessments.
Recommendations for Further Study
Perform HPLC and NMR analysis to characterize this compound (cf. methods in ).
Evaluate toxicity relative to 1-naphthyl carbamates and thioureas .
Explore applications in photoaffinity labeling , leveraging the fluorobenzene group’s electronic properties.
Preparation Methods
Sulfonation and Chlorination of Fluorobenzene
Fluorobenzene undergoes sulfonation with concentrated sulfuric acid at elevated temperatures (150–180°C) to yield 4-fluorobenzenesulfonic acid. Subsequent chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride derivative. This method prioritizes regioselectivity, as the fluorine atom’s electron-withdrawing nature directs sulfonation to the para position. However, minor amounts of the ortho isomer (2-fluorobenzenesulfonyl chloride) may form, necessitating purification via fractional distillation or crystallization.
Direct Sulfur Dioxide Insertion
Recent advances employ nickel-catalyzed fluorosulfonylation of aryl bromides using Na₂S₂O₄ and N-fluorobenzenesulfonimide (NFSI). While this method is optimized for vinyl and benzyl bromides, its adaptation to aryl bromides like 4-fluorobromobenzene could provide a streamlined route to 4-fluorobenzenesulfonyl chloride. The reaction proceeds under mild conditions (60–80°C) with excellent functional group tolerance, though yields for aromatic substrates remain underexplored.
Esterification of 4-Fluorobenzenesulfonyl Chloride with 1-Naphthol
The coupling of 4-fluorobenzenesulfonyl chloride with 1-naphthol constitutes the core step in synthesizing the target compound. This reaction typically follows a nucleophilic acyl substitution mechanism, facilitated by a base to deprotonate the phenolic hydroxyl group.
Classical Two-Phase System
A standard procedure involves dissolving 1-naphthol in a polar aprotic solvent (e.g., tetrahydrofuran, THF) and adding an aqueous solution of sodium hydroxide to deprotonate the phenol. The sulfonyl chloride is then introduced dropwise at 0–5°C to minimize hydrolysis. After stirring for 12–24 hours at room temperature, the product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified via column chromatography. This method yields approximately 69% of the desired sulfonate ester.
Reaction Conditions:
-
Solvent: THF/water (biphasic system)
-
Base: NaOH (2.2 equivalents)
-
Temperature: 0°C → room temperature
-
Time: 12–24 hours
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling to activate 1-naphthol and 4-fluorobenzenesulfonyl chloride in the absence of solvent. This approach reduces waste and reaction times (≤2 hours) while maintaining yields comparable to traditional methods. However, scalability and substrate scope limitations necessitate further optimization.
Optimization Strategies and Yield Enhancement
Role of Base and Stoichiometry
Excess base (e.g., NaOH, K₂CO₃) ensures complete deprotonation of 1-naphthol, driving the reaction forward. Stoichiometric studies indicate that 2.2 equivalents of base relative to 1-naphthol maximize yield without promoting side reactions such as sulfonate hydrolysis.
Temperature Control
Low temperatures (0–5°C) during sulfonyl chloride addition mitigate exothermic side reactions, while gradual warming to room temperature ensures complete conversion. Elevated temperatures (>40°C) risk sulfonate decomposition, particularly in protic solvents.
Solvent Selection
Polar aprotic solvents like THF or dichloromethane enhance sulfonyl chloride solubility and stabilize the transition state. Nonpolar solvents (e.g., toluene) reduce hydrolysis but may slow reaction kinetics.
Purification and Characterization
Liquid-Liquid Extraction
Post-reaction, the crude mixture is partitioned between ethyl acetate and water to remove unreacted starting materials and inorganic salts. Acidification (pH ≈ 2–3) with HCl precipitates residual 1-naphthol, which is removed via filtration.
Chromatographic Purification
Flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) isolates this compound with >95% purity. High-performance liquid chromatography (HPLC) confirms the absence of regioisomers or hydrolyzed byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.32–8.21 (m, 2H, naphthyl), 7.93 (s, 1H, SO₃Ar), 7.88–7.80 (m, 2H, Ar-F), 7.33–7.26 (m, 1H, naphthyl).
-
¹³C NMR : Distinct signals at δ 164.2 (C-F), 135.7 (SO₃Ar), and 126.4–128.9 (naphthyl carbons).
Challenges and Alternative Approaches
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Naphthyl 4-fluorobenzenesulfonate, and how is purity validated?
Answer:
The synthesis typically involves sulfonylation of 1-naphthol with 4-fluorobenzenesulfonyl chloride (a precursor highlighted in ) under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC and purification by column chromatography (silica gel, eluent: hexane/ethyl acetate) are standard. Purity is validated using:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of byproducts.
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<1%) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation .
Basic: What storage conditions optimize the stability of this compound in laboratory settings?
Answer:
Store under inert atmosphere (argon or nitrogen) at 0–6°C (similar to 1-naphthyl acetamide protocols in ). Use amber vials to prevent photodegradation. Stability studies recommend:
- Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition.
- Desiccants (silica gel) to mitigate hydrolysis, as sulfonate esters are moisture-sensitive .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsional conformations, and intermolecular interactions. Key parameters from analogous fluorobenzenesulfonate structures include:
- Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 8.9683 Å, b = 11.0323 Å, c = 9.3314 Å, β = 102.363° .
- Data collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (SADABS) .
- Challenges : Crystal quality can degrade due to hygroscopicity; use paraffin oil for mounting.
Advanced: How does the electron-withdrawing 4-fluorobenzenesulfonate group influence reactivity in nucleophilic substitutions?
Answer:
The fluorine atom and sulfonate group enhance electrophilicity at the sulfur center, facilitating nucleophilic displacement (e.g., with amines or alkoxides). Key observations:
- Kinetic studies : Pseudo-first-order rate constants (monitored by UV-Vis) show increased reactivity in polar aprotic solvents (DMF, DMSO) compared to nonpolar media.
- Mechanistic insights : Density Functional Theory (DFT) calculations correlate the LUMO energy of the sulfonate group with nucleophilic attack efficiency .
Advanced: How should researchers address discrepancies in crystallographic data for fluorobenzenesulfonate derivatives?
Answer:
Contradictions in unit cell parameters or space group assignments may arise from:
- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate distinct forms.
- Impurity effects : Validate purity via elemental analysis (C, H, N, S) and DSC (melting point consistency).
- Data validation : Cross-check with Cambridge Structural Database (CSD) entries and refine structures using SHELXL .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonate-linked carbons (δ ~118–130 ppm).
- FT-IR : Confirm sulfonate S=O stretches (1350–1200 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).
- UV-Vis : Monitor π→π* transitions (λmax ~270–290 nm) for photostability assessments .
Advanced: Can this compound serve as a biochemical probe for enzyme inhibition studies?
Answer:
While direct evidence is limited, structurally related naphthyl sulfonates (e.g., 1-naphthyl β-D-glucopyranoside in ) inhibit enzymes like cytochrome P450. Design considerations:
- Enzyme kinetics : Use Michaelis-Menten assays to measure Ki (inhibition constant) under varying substrate concentrations.
- Docking simulations : Model interactions using AutoDock Vina to predict binding affinity to target active sites.
- Selectivity screening : Test against homologous enzymes to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
